1,3-Dioxolo(4,5-g)isoquinoline, 5,6,7,8-tetrahydro-6,7-dimethyl-5-(1,1-dimethylpentyl)-, hydrochloride
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Overview
Description
1,3-Dioxolo(4,5-g)isoquinoline, 5,6,7,8-tetrahydro-6,7-dimethyl-5-(1,1-dimethylpentyl)-, hydrochloride is a complex organic compound with the molecular formula C19H30ClNO2. This compound is known for its unique structure, which includes a dioxolo ring fused to an isoquinoline core, and is often used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolo(4,5-g)isoquinoline, 5,6,7,8-tetrahydro-6,7-dimethyl-5-(1,1-dimethylpentyl)-, hydrochloride typically involves multiple steps, including the formation of the isoquinoline core, followed by the introduction of the dioxolo ring and the specific substituents. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolo(4,5-g)isoquinoline, 5,6,7,8-tetrahydro-6,7-dimethyl-5-(1,1-dimethylpentyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
1,3-Dioxolo(4,5-g)isoquinoline, 5,6,7,8-tetrahydro-6,7-dimethyl-5-(1,1-dimethylpentyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Dioxolo(4,5-g)isoquinoline, 5,6,7,8-tetrahydro-6,7-dimethyl-5-(1,1-dimethylpentyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolo(4,5-g)isoquinoline derivatives: Compounds with similar core structures but different substituents.
Isoquinoline derivatives: Compounds with the isoquinoline core but lacking the dioxolo ring.
Uniqueness
1,3-Dioxolo(4,5-g)isoquinoline, 5,6,7,8-tetrahydro-6,7-dimethyl-5-(1,1-dimethylpentyl)-, hydrochloride is unique due to its specific substituents and the presence of both the dioxolo ring and isoquinoline core. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
19409-90-6 |
---|---|
Molecular Formula |
C19H30ClNO2 |
Molecular Weight |
339.9 g/mol |
IUPAC Name |
6,7-dimethyl-5-(2-methylhexan-2-yl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;chloride |
InChI |
InChI=1S/C19H29NO2.ClH/c1-6-7-8-19(3,4)18-15-11-17-16(21-12-22-17)10-14(15)9-13(2)20(18)5;/h10-11,13,18H,6-9,12H2,1-5H3;1H |
InChI Key |
IIPQYFLHVXWNQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C)C1C2=CC3=C(C=C2CC([NH+]1C)C)OCO3.[Cl-] |
Origin of Product |
United States |
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